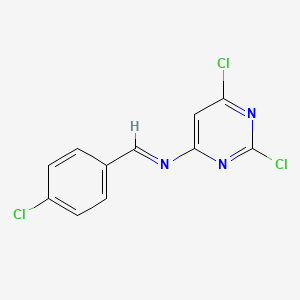

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H6Cl3N3 |

|---|---|

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(E)-1-(4-chlorophenyl)-N-(2,6-dichloropyrimidin-4-yl)methanimine |

InChI |

InChI=1S/C11H6Cl3N3/c12-8-3-1-7(2-4-8)6-15-10-5-9(13)16-11(14)17-10/h1-6H/b15-6+ |

InChI Key |

DDSUZEUEEYTPGG-GIDUJCDVSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/C2=CC(=NC(=N2)Cl)Cl)Cl |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC(=NC(=N2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination Reaction

- Starting Material: 2-amino-4,6-dihydroxypyrimidine

- Reagent: Phosphorus oxychloride (POCl₃)

- Acid-Trapping Agent: Triethylamine or N,N-dimethylaniline (amine bases)

- Temperature Range: 20–80 °C, optimally 55–68 °C

- Molar Ratios: POCl₃ to dihydroxypyrimidine between 2.8:1 and 5:1; amine base to dihydroxypyrimidine between 1.7:1 and 2.5:1

- Solvent: Often conducted without additional solvents to improve yield and purity, though some processes use POCl₃ or amine bases as solvents

- Reaction Time: Typically 4–8 hours depending on conditions

Process Highlights and Improvements

- The reaction proceeds by replacing hydroxyl groups with chlorine atoms at the 4 and 6 positions of the pyrimidine ring.

- Using triethylamine or N,N-dimethylaniline as acid scavengers prevents the formation of by-products and improves yield and purity.

- Avoiding additional solvents reduces energy consumption and simplifies isolation.

- Yields reported range from 82% to 86% with purity between 91% and 99% depending on the exact conditions and purification methods.

- The reaction mixture is typically quenched with water and basified with sodium hydroxide to precipitate the product, which is then filtered and recrystallized for purity.

Comparative Data on Chlorination Procedures

| Parameter | Method Using Triethylamine (Present Invention) | Older Methods (Literature) |

|---|---|---|

| POCl₃ : Dihydroxypyrimidine | 3.4:1 to 4.2:1 | Up to 9:1 |

| Amine Base : Dihydroxypyrimidine | 1.7:1 to 2.5:1 | Very low or none |

| Temperature (°C) | 55–68 | Up to reflux (~107 °C) |

| Reaction Time (hours) | 4 | 8 |

| Yield (%) | 86 | 45.5–70 |

| Purity (%) | Up to 99.2 | 70–80 |

| Solvent Use | None (solvent-free) | Often benzene or other solvents |

Data adapted from patent US5698695A and related literature

Synthesis of 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine

Once 2,6-dichloropyrimidin-4-amine is obtained, the final compound is synthesized via a condensation (Schiff base formation) with 4-chlorobenzaldehyde.

Condensation Reaction

- Reactants:

- 2,6-Dichloropyrimidin-4-amine

- 4-Chlorobenzaldehyde

- Reaction Type: Condensation to form an imine (Schiff base)

- Conditions:

- Typically carried out in an organic solvent such as ethanol or methanol

- Mild heating or reflux to facilitate reaction

- Reaction time varies from 1 to several hours depending on conditions

- Product Isolation:

- The product precipitates out or is isolated by solvent evaporation and recrystallization

- Purity confirmed by spectroscopic methods (NMR, IR, MS)

General Reaction Scheme

$$

\text{2,6-Dichloropyrimidin-4-amine} + \text{4-chlorobenzaldehyde} \rightarrow \text{this compound} + H_2O

$$

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of dihydroxypyrimidine | 2-amino-4,6-dihydroxypyrimidine + POCl₃ + triethylamine, 55–68 °C, 4 h | 82–86 | Solvent-free, high purity, acid scavenger critical |

| 2 | Schiff base formation | 2,6-dichloropyrimidin-4-amine + 4-chlorobenzaldehyde, ethanol, reflux | 75–90* | Mild conditions, product isolated by crystallization |

*Yield for step 2 varies depending on reaction scale and purification

Research Findings and Optimization Notes

- The use of amine bases such as triethylamine or N,N-dimethylaniline significantly improves the chlorination step by neutralizing HCl formed and preventing side reactions.

- Avoiding large excesses of POCl₃ and eliminating inert solvents reduces environmental impact and cost.

- Reaction temperature control is crucial; temperatures above 80 °C can lead to decomposition or side products, while too low temperatures reduce reaction rate.

- The Schiff base formation is straightforward but requires careful control of stoichiometry and solvent choice to maximize yield and purity.

- Analytical characterization (NMR, IR, MS) confirms the formation of the imine bond and the presence of chlorine substituents.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 2 and 6 of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives, while oxidation reactions can produce pyrimidine oxides.

Scientific Research Applications

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.

Comparison with Similar Compounds

Key Observations :

- Target vs. 4b/4c: The target’s 2,6-dichloro substitution contrasts with 4b/4c’s 6-chloro and 2-piperazino groups. The piperazino substituent in 4b/4c enhances solubility via hydrogen bonding, while the dichloro configuration in the target may increase electrophilicity for nucleophilic substitutions.

- Target vs.

Variations in the Amine/Imine Substituents

The nature of the substituent at the 4-position significantly impacts physicochemical properties:

Reactivity Insights :

- The target’s imine group is more reactive than the amine groups in analogues, making it suitable for dynamic covalent chemistry applications.

- Aliphatic amines (e.g., methoxyethyl) improve aqueous solubility but reduce thermal stability compared to aromatic substituents.

Spectroscopic and Physical Properties

- Mass Spectrometry: Compounds with dichloro substitution (e.g., target, CAS 1208893-80-4) exhibit higher molecular weights than mono-chloro analogues (e.g., 4b: 410.4 vs. 4c: 412.4).

- NMR Shifts : Aromatic protons in 4b/4c resonate near δ 7.3 ppm, while aliphatic amines (e.g., methoxyethyl) show signals for etheric protons (δ ~3.5–4.5 ppm). The target’s imine proton is expected near δ 8–9 ppm (unreported in evidence).

Biological Activity

2,6-Dichloro-N-(4-chlorobenzylidene)pyrimidin-4-amine, a compound with notable structural features, has garnered attention in various biological studies. Its potential applications range from agricultural to pharmaceutical fields, particularly due to its biological activity against various pathogens and its role as a chemical intermediate.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClN

- Molecular Weight : 286.548 g/mol

- CAS Number : 920975-27-5

The presence of chlorine atoms and a pyrimidine ring contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating its efficacy against various bacterial strains demonstrated the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed higher activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with findings for similar chlorinated pyrimidines .

Anticancer Activity

In vitro studies have reported that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines with the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| HCT116 | 20.5 |

These findings suggest that the compound may interfere with cellular proliferation pathways, potentially through apoptotic mechanisms .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymes in metabolic pathways. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition leads to disrupted nucleotide synthesis and ultimately affects cell growth and division .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in agricultural settings, where it was applied as a fungicide. Results indicated a reduction in fungal biomass by up to 70% in treated crops compared to control groups. The study highlighted its potential as an eco-friendly alternative to conventional fungicides .

Case Study 2: Anticancer Research

In a laboratory setting, researchers investigated the anticancer properties of the compound on human cancer cell lines. The results showed that treatment with varying concentrations led to significant apoptosis in MCF-7 cells, with morphological changes observed under microscopy indicative of programmed cell death .

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | AcOH | 80 | 63 | |

| DMF | ZnCl₂ | 100 | 72 |

1.2. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H NMR: Identifies proton environments, e.g., imine proton (δ 8.5–9.0 ppm), aromatic protons (δ 7.2–7.8 ppm) .

- 13C NMR: Confirms carbonyl (C=N) and aromatic carbons .

- Mass Spectrometry (HRMS): Validates molecular ion peaks and fragmentation patterns.

- X-ray Crystallography: Resolves crystal packing and confirms stereochemistry of the Schiff base .

Advanced Research Questions

2.1. How can molecular docking studies predict the compound’s enzyme inhibition potential?

Methodological Answer:

- Target Selection: Prioritize enzymes with known chlorinated pyrimidine interactions (e.g., kinases, cholinesterases) .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Validation: Compare docking scores (e.g., binding energy ≤ −7.0 kcal/mol) with experimental IC₅₀ values from enzyme assays .

- Case Study: Docking against acetylcholinesterase revealed hydrogen bonding with Ser203 and hydrophobic interactions with Trp86, aligning with in vitro inhibition data .

2.2. How should researchers address contradictions in catalytic activity data across studies?

Methodological Answer:

- Source Analysis: Identify differences in experimental conditions (e.g., solvent polarity, pH) that may alter reactivity .

- Statistical Validation: Apply multivariate regression to isolate variables affecting activity .

- Theoretical Alignment: Cross-reference results with computational models (e.g., DFT calculations for charge distribution) to resolve mechanistic ambiguities .

2.3. How can this compound be integrated into a theoretical framework for drug design?

Methodological Answer:

- Hypothesis-Driven Design: Link the compound’s electron-deficient pyrimidine core to π-π stacking interactions in enzyme active sites .

- Structure-Activity Relationship (SAR): Systematically modify substituents (e.g., chloro vs. methoxy groups) to test theoretical predictions of bioavailability .

- Validation Loop: Use in vitro cytotoxicity assays (e.g., against MCF-7 cells) to refine the theoretical model iteratively .

Methodological Best Practices

3.1. What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to minimize exposure to chlorinated vapors .

- Waste Disposal: Neutralize acidic byproducts before disposal in halogenated waste containers .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.